2-(3-Chloro-2-methylphenyl)phenol, 95%
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Overview
Description
2-(3-Chloro-2-methylphenyl)phenol, 95% (also known as 2-Chloro-2-methylphenol, 3-Chlorophenol, and 3-Chloro-m-cresol) is a phenolic compound that is widely used in the synthesis of various organic molecules and as a reagent in laboratory experiments. It has a wide range of applications in science and technology, including use as an intermediate in the production of pharmaceuticals, agricultural chemicals, and other industrial compounds. In addition, it is used in the synthesis of dyes, fragrances, and other colorants. It is also used as a preservative in some food products.
Mechanism of Action
2-(3-Chloro-2-methylphenyl)phenol, 95% is a phenolic compound that binds to electron-rich sites on proteins and other molecules. This binding alters the structure and function of the target molecules, resulting in changes in the biochemical and physiological processes of the organism.
Biochemical and Physiological Effects
2-(3-Chloro-2-methylphenyl)phenol, 95% is known to have a wide range of biochemical and physiological effects. It is used in the synthesis of various organic molecules and as a reagent in laboratory experiments. It is also used in the synthesis of dyes, fragrances, and other colorants. In addition, it can be used as a preservative in some food products. It has been shown to inhibit the growth of some microorganisms, such as bacteria and fungi, and to have an anti-inflammatory effect. It has also been shown to have an antioxidant effect and to increase the production of certain enzymes.
Advantages and Limitations for Lab Experiments
2-(3-Chloro-2-methylphenyl)phenol, 95% is a widely used reagent in laboratory experiments. It has several advantages, such as its low cost, easy availability, and wide range of applications. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is also highly toxic and should be handled with care. In addition, it is highly reactive and can react with other chemicals, which can lead to unwanted side reactions.
Future Directions
There are a number of potential future directions for the use of 2-(3-Chloro-2-methylphenyl)phenol, 95%. These include further research into its biochemical and physiological effects, its potential use as a preservative in food products, and its potential use in the synthesis of pharmaceuticals and other industrial compounds. In addition, further research into its mechanism of action could lead to the development of new drugs and other treatments. Finally, further research into its toxicity and reactivity could lead to the development of safer and more efficient methods of handling and storing the compound.
Synthesis Methods
2-(3-Chloro-2-methylphenyl)phenol, 95% can be synthesized by the reaction of 2-chloro-3-methylphenol and phenol in the presence of an acid catalyst. The reaction is carried out at a temperature of about 80 °C for a few hours. The reaction produces a mixture of the desired product and by-products, which can be separated by distillation. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
2-(3-Chloro-2-methylphenyl)phenol, 95% is used in a variety of scientific research applications, including the synthesis of organic molecules and as a reagent in laboratory experiments. It is also used in the synthesis of dyes, fragrances, and other colorants. In addition, it can be used as a preservative in some food products.
properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-10(6-4-7-12(9)14)11-5-2-3-8-13(11)15/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYSMIRSLJNINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683505 |
Source
|
Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-84-0 |
Source
|
Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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